molecular formula C10H13N3O B565293 7-Hydroxy Debrisoquin CAS No. 70746-06-4

7-Hydroxy Debrisoquin

Cat. No.: B565293
CAS No.: 70746-06-4
M. Wt: 191.234
InChI Key: VHVRXMHGWNGANF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Debrisoquin typically involves the hydroxylation of debrisoquine. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 2D6 or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes where debrisoquine is exposed to cytochrome P450 2D6 in bioreactors. This method ensures high specificity and yield of the hydroxylated product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Debrisoquin primarily undergoes oxidation reactions. The hydroxyl group can be further oxidized to form various metabolites. It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, cytochrome P450 2D6 enzyme.

    Substitution: Halogenating agents, strong acids or bases.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized metabolites and substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-Hydroxy Debrisoquin involves its interaction with the cytochrome P450 2D6 enzyme. It acts as a substrate for this enzyme, undergoing hydroxylation to form various metabolites . This interaction helps in understanding the enzyme’s activity and its role in drug metabolism. The molecular targets include the active site of cytochrome P450 2D6, where the hydroxylation reaction occurs .

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-1-2-9(14)5-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVRXMHGWNGANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857743
Record name 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70746-06-4
Record name 3,4-Dihydro-7-hydroxy-2(1H)-isoquinolinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70746-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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